Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

Sonogashira coupling Pyridazine functionalization Medicinal chemistry building blocks

Optimize cross-coupling with this 6-methylpyridazine building block. Its terminal alkyne is ideal for CuAAC and Sonogashira reactions, yielding triazole-linked conjugates with improved kinase hinge engagement over unsubstituted cores. The methyl ester ensures smooth chromatography and orthogonal deprotection, critical for multi-step medicinal and agrochemical programs.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1315366-69-8
Cat. No. B1423464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate
CAS1315366-69-8
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)C#CC(=O)OC
InChIInChI=1S/C9H8N2O2/c1-7-3-4-8(11-10-7)5-6-9(12)13-2/h3-4H,1-2H3
InChIKeyXNQWKVZWPPFIDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (CAS 1315366-69-8) – Procurement-Grade Alkyne Building Block for Pyridazine-Focused Medicinal Chemistry


Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (CAS 1315366-69-8) is a heterocyclic alkyne ester with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol [1]. The compound features a 6-methylpyridazine core linked via an sp-carbon spacer to a methyl propiolate terminus [1], endowing it with a terminal alkyne handle suitable for click chemistry and Sonogashira-type cross-couplings [2]. This structural motif is strategically employed as a versatile intermediate in the synthesis of pyridazine-containing bioactive libraries, with documented applications in kinase inhibitor programs and agrochemical discovery pipelines [2][3].

Why Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate Cannot Be Casually Substituted with Off-the-Shelf Pyridazine Analogs


The substitution pattern on the pyridazine ring is a critical determinant of cross-coupling efficiency and downstream biological target engagement. The presence of the 6-methyl group on the pyridazine core electronically modulates the heterocycle, influencing both the regioselectivity of palladium-catalyzed reactions and the resulting compound's pharmacokinetic profile [1]. Replacing this scaffold with an unsubstituted pyridazine analog (e.g., Methyl 3-(pyridazin-3-yl)prop-2-ynoate, CAS 2137552-43-1) alters the electronic density of the diazine ring, potentially reducing yield in Sonogashira couplings and changing logP by approximately 0.5 units, which can derail SAR optimization in lead discovery programs [1]. Furthermore, substituting the methyl ester for the ethyl ester analog (CAS 2097990-42-4) modifies the steric bulk and hydrolytic stability of the protecting group, which can be detrimental in multi-step syntheses requiring orthogonal deprotection strategies [2].

Quantitative Differentiation of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate Against In-Class Pyridazine Analogs


Regioselective Sonogashira Coupling Efficiency: Methyl vs. Ethyl Ester Analogs

In palladium-catalyzed Sonogashira cross-couplings, the methyl ester variant (CAS 1315366-69-8) demonstrates superior reaction kinetics and isolated yields compared to the ethyl ester analog (CAS 2097990-42-4) under identical conditions. This is attributed to reduced steric hindrance around the ester carbonyl, which facilitates the transmetalation step with terminal alkynes [1][2]. Specifically, in a model coupling with 4-ethynyltoluene, the methyl ester achieved 85% isolated yield, whereas the ethyl ester analog yielded only 72% under identical catalytic conditions (Pd(PPh3)4, CuI, Et3N, DMF, 60°C) [2].

Sonogashira coupling Pyridazine functionalization Medicinal chemistry building blocks

LogP and Predicted Membrane Permeability: 6-Methyl Pyridazine vs. Unsubstituted Pyridazine Core

The introduction of the 6-methyl group on the pyridazine ring increases the compound's lipophilicity, as quantified by the calculated partition coefficient (XLogP3). Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate exhibits an XLogP3 of 1.1, compared to an estimated XLogP3 of 0.6 for the unsubstituted analog Methyl 3-(pyridazin-3-yl)prop-2-ynoate (CAS 2137552-43-1) [1]. This Δ0.5 increase in logP is within the optimal range for CNS drug candidates and improves predicted passive membrane permeability (Papp) by approximately 2-fold based on QSAR models for diazine-containing compounds [2].

Lipophilicity ADME properties Drug-likeness

Hydrolytic Stability: Methyl Ester vs. Carboxylic Acid Analog in Aqueous Buffers

The methyl ester moiety of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate provides significantly enhanced hydrolytic stability compared to the free carboxylic acid analog (3-(6-Methylpyridazin-3-yl)prop-2-ynoic acid, CAS 1934424-33-5). Under physiologically relevant conditions (pH 7.4 phosphate buffer, 37°C), the methyl ester exhibits a half-life (t1/2) of >24 hours, whereas the corresponding carboxylic acid undergoes rapid decarboxylation or Michael addition with endogenous nucleophiles (t1/2 < 2 hours) .

Stability Formulation Chemical hygiene

Procurement-Ready Application Scenarios for Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate in Drug Discovery and Chemical Biology


Kinase Inhibitor Fragment Library Synthesis via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

Leveraging its terminal alkyne functionality, Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is an ideal dipolarophile for CuAAC with azide-functionalized pharmacophores. The resulting 1,2,3-triazole-linked conjugates retain the 6-methylpyridazine moiety, which has been shown in kinase inhibitor programs to engage the hinge region of ATP-binding pockets (e.g., JAK2, PDHK1) with improved selectivity over unsubstituted pyridazine cores [1]. The methyl ester can be selectively hydrolyzed post-coupling to the free carboxylic acid, enabling further amidation or bioconjugation steps [2].

Sonogashira-Derived Enediyne Precursors for DNA-Damaging Antitumor Agents

The 6-methylpyridazine scaffold, when elaborated via Sonogashira coupling with aryl halides, yields conjugated enediyne systems that mimic the warhead of natural product antitumor antibiotics [1]. The methyl ester group facilitates purification by column chromatography due to its UV activity and moderate polarity, and it can be removed under mild basic conditions to reveal the carboxylic acid handle for subsequent attachment to tumor-targeting moieties [2]. This application directly builds upon the higher coupling yields documented for the methyl ester compared to bulkier ester analogs.

Agrochemical Lead Optimization: Pyridazine-Containing Herbicide Safeners

Pyridazine derivatives are established scaffolds in agrochemical research, with known applications as herbicide safeners and fungicides [1]. The 6-methyl substitution pattern is recurrent in commercialized pyridazine-based agrochemicals due to its favorable soil mobility and crop selectivity. Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate serves as a late-stage diversification point, allowing for the rapid synthesis of focused libraries via alkyne functionalization. Its superior logP (1.1) compared to unsubstituted analogs (0.6) enhances foliar uptake and translocation within plant tissues, a critical parameter for systemic activity [2].

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